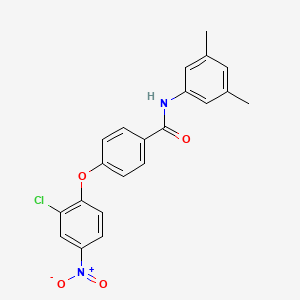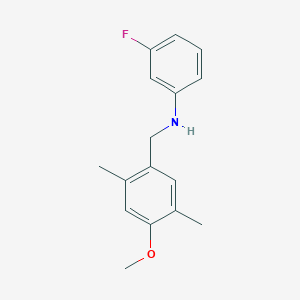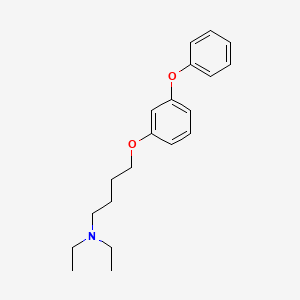
N-(4-bromophenyl)-N'-isopropylethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-N'-isopropylethanediamide, commonly known as BrP-LPA, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. BrP-LPA belongs to the class of lysophosphatidic acid (LPA) analogs, which are known to play important roles in various physiological processes such as inflammation, cell proliferation, and cell migration.
Mechanism of Action
The mechanism of action of BrP-N-(4-bromophenyl)-N'-isopropylethanediamide is not fully understood, but it is believed to act through the N-(4-bromophenyl)-N'-isopropylethanediamide receptors, which are G protein-coupled receptors. BrP-N-(4-bromophenyl)-N'-isopropylethanediamide has been shown to selectively activate the N-(4-bromophenyl)-N'-isopropylethanediamide1 receptor subtype, leading to downstream signaling pathways that regulate cell proliferation, migration, and apoptosis.
Biochemical and Physiological Effects:
BrP-N-(4-bromophenyl)-N'-isopropylethanediamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, BrP-N-(4-bromophenyl)-N'-isopropylethanediamide has been shown to induce cell cycle arrest and apoptosis, leading to inhibition of cell growth. In fibroblasts, BrP-N-(4-bromophenyl)-N'-isopropylethanediamide has been shown to inhibit collagen synthesis and reduce fibrosis. In inflammatory cells, BrP-N-(4-bromophenyl)-N'-isopropylethanediamide has been shown to reduce cytokine production and inhibit immune cell migration.
Advantages and Limitations for Lab Experiments
One of the advantages of using BrP-N-(4-bromophenyl)-N'-isopropylethanediamide in lab experiments is its selectivity for the N-(4-bromophenyl)-N'-isopropylethanediamide1 receptor subtype, which allows for more specific targeting of downstream signaling pathways. Additionally, BrP-N-(4-bromophenyl)-N'-isopropylethanediamide has been shown to have low toxicity in vitro and in vivo, making it a potentially safe therapeutic agent. However, one of the limitations of using BrP-N-(4-bromophenyl)-N'-isopropylethanediamide is its limited solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for research on BrP-N-(4-bromophenyl)-N'-isopropylethanediamide. One area of interest is the development of BrP-N-(4-bromophenyl)-N'-isopropylethanediamide analogs with improved solubility and potency. Another area of interest is the investigation of the potential therapeutic applications of BrP-N-(4-bromophenyl)-N'-isopropylethanediamide in other diseases such as cardiovascular disease and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of BrP-N-(4-bromophenyl)-N'-isopropylethanediamide and its downstream signaling pathways.
Synthesis Methods
BrP-N-(4-bromophenyl)-N'-isopropylethanediamide can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. One of the commonly used methods for chemical synthesis involves the reaction between 4-bromobenzoic acid and isopropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate product, N-(4-bromophenyl)-N'-isopropylurea. The intermediate product is then reacted with ethylenediamine in the presence of a dehydrating agent such as thionyl chloride to form BrP-N-(4-bromophenyl)-N'-isopropylethanediamide.
Scientific Research Applications
BrP-N-(4-bromophenyl)-N'-isopropylethanediamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, fibrosis, and inflammation. It has been shown to inhibit cancer cell growth and induce apoptosis in various cancer cell lines. BrP-N-(4-bromophenyl)-N'-isopropylethanediamide has also been shown to have anti-fibrotic effects in animal models of liver fibrosis and lung fibrosis. Additionally, BrP-N-(4-bromophenyl)-N'-isopropylethanediamide has been shown to have anti-inflammatory effects in animal models of arthritis and colitis.
properties
IUPAC Name |
N-(4-bromophenyl)-N'-propan-2-yloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c1-7(2)13-10(15)11(16)14-9-5-3-8(12)4-6-9/h3-7H,1-2H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJESQLOHBJAFSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[4-(2,4-dimethylphenoxy)butoxy]-2-methylquinoline](/img/structure/B5027648.png)

![5-{[2,5-dimethyl-1-(2-methyl-4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5027657.png)
![N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenylethanamine](/img/structure/B5027662.png)
![benzyl N-[2-(benzoylamino)-3-(2-furyl)acryloyl]-beta-alaninate](/img/structure/B5027666.png)
![N~2~-1,3-benzodioxol-5-yl-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5027677.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5027691.png)

![5-[2-(benzyloxy)-3,5-diiodobenzylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5027713.png)
![2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]thio}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B5027715.png)
![4-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-4-oxo-1-phenyl-1-butanone](/img/structure/B5027725.png)
![(1H-imidazol-4-ylmethyl){[2-(2-methylphenoxy)-3-pyridinyl]methyl}amine](/img/structure/B5027732.png)
